molecular formula C23H23NO3S2 B2859540 Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 919865-70-6

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2859540
CAS No.: 919865-70-6
M. Wt: 425.56
InChI Key: LUUFOGHNFAVYKC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted acetamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring. The acetamido side chain incorporates a 4-(ethylthio)phenyl moiety, which introduces a sulfur-containing alkylthio group. Thiophene derivatives are widely explored in medicinal and materials chemistry for their tunable electronic profiles and bioactivity.

Properties

IUPAC Name

ethyl 3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-3-27-23(26)22-19(15-20(29-22)17-8-6-5-7-9-17)24-21(25)14-16-10-12-18(13-11-16)28-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFOGHNFAVYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. The general synthetic route involves:

  • Starting Materials: : The synthesis begins with 2-bromo-5-phenylthiophene as the key starting material.

  • Nucleophilic Substitution: : Introduction of the ethylthio group through a nucleophilic substitution reaction.

  • Acylation: : Followed by Friedel-Crafts acylation to introduce the 4-(ethylthio)phenyl group.

  • Amino Acid Derivative Addition: : The final major step involves coupling with ethyl esters of amino acids under peptide-bond formation conditions.

Industrial Production Methods

On an industrial scale, the production could follow similar reaction pathways but optimized for high yield and purity. This includes:

  • Catalysts: : Use of specialized catalysts to improve reaction efficiency.

  • Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to scale the reactions effectively.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially modifying the ethylthio group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions may target the carbonyl groups or double bonds within the thiophene ring, altering the compound’s electronic properties.

  • Substitution: : The aromatic rings facilitate various electrophilic and nucleophilic substitution reactions, allowing modification of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Catalysts: : Palladium or other metal catalysts in cross-coupling reactions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced thiophene derivatives.

  • Substitution: : Varied substituted aromatic compounds depending on reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as ligands or catalysts in organic synthesis reactions.

  • Materials Science: : Contributing to the development of conducting polymers and advanced materials.

Biology and Medicine

  • Drug Discovery: : The thiophene core structure is often explored in medicinal chemistry for its potential therapeutic properties.

  • Biochemical Probes: : Used in studying enzyme activity or cellular pathways due to its unique functional groups.

Industry

  • Electronic Materials: : Applied in the manufacturing of organic semiconductors and photovoltaic cells.

  • Sensors: : Development of chemical sensors due to its sensitivity to various analytes.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Interactions: : Interaction with proteins or enzymes, binding through hydrogen bonds or van der Waals forces.

  • Pathways: : Can affect specific biochemical pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS 338423-94-2)

  • Molecular Formula: C₁₅H₁₃ClFNO₃S
  • Substituents :
    • 3-position: Chloroacetamido group (ClCH₂CONH–)
    • 5-position: 4-Fluorophenyl
  • Key Differences :
    • The chloroacetamido group replaces the ethylthio phenylacetamido group, altering electronic effects (electron-withdrawing Cl vs. sulfur-mediated electron donation).
    • The 4-fluorophenyl group introduces fluorine, which enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Molecular Formula: C₁₃H₁₇NO₅S
  • Substituents :
    • 3-position: Methyl group
    • 5-position: Acetamido group
    • 2,4-positions: Ethyl carboxylate esters
  • Dual carboxylate esters increase polarity but may limit membrane permeability compared to the mono-ester target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (3-/5-position) Key Functional Groups Potential Applications
Target Compound C₂₂H₂₂N₂O₃S₂ (est.) 4-(Ethylthio)phenylacetamido / Phenyl Ethylthio, phenyl, acetamido Kinase inhibition, drug leads
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)... C₁₅H₁₃ClFNO₃S Chloroacetamido / 4-Fluorophenyl Chloro, fluorophenyl Anticancer, antimicrobial
Diethyl 5-acetamido-3-methylthiophene-2,4-dic... C₁₃H₁₇NO₅S Methyl / Acetamido Dual carboxylate esters Materials science, intermediates

Q & A

Q. Optimization Strategies :

  • Control reaction temperature (60–80°C) to prevent side reactions.
  • Use catalytic DMAP to enhance acylation efficiency .
  • Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for selectivity) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester protons), δ 7.2–7.8 ppm (aromatic protons), and δ 3.5 ppm (ethylthio group) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (acetamido) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 468.12 (calculated) ensures molecular formula accuracy .
  • IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) confirm critical bonds .

Advanced: How do structural modifications in analogs influence biological activity?

Methodological Answer:
Modifications to the ethylthio, phenyl, or acetamido groups alter electronic, steric, and solubility properties. Examples from analogs:

Structural Change Biological Impact Source
Replacement of ethylthio with methylsulfonylIncreased polarity → Enhanced enzyme inhibition (e.g., COX-2) due to stronger H-bonding
Fluorine substitution on phenyl ringImproved metabolic stability via reduced CYP450 oxidation → Prolonged half-life
Isopropylsulfonamide substituentSteric hindrance reduces binding affinity to narrow active sites

Q. Experimental Validation :

  • Perform SAR studies using in vitro enzymatic assays (e.g., COX-2 inhibition).
  • Compare logP values (via HPLC) to assess hydrophobicity-activity relationships .

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in activity (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions or impurity artifacts. Strategies include:

  • Reproducibility Checks : Validate purity via HPLC (>95%) and elemental analysis .
  • Target-Specific Assays : Use isoform-specific enzymes (e.g., COX-1 vs. COX-2) to clarify selectivity .
  • Structural Reanalysis : Compare X-ray crystallography data with computational docking models to confirm binding modes .

Case Study : A 2023 study found ethylthio analogs showed anti-inflammatory activity in RAW264.7 macrophages but no effect in HEK293 cells, highlighting cell-type-dependent responses .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions:
    • Ethylthio group forms hydrophobic contacts with Val523.
    • Acetamido nitrogen hydrogen-bonds with Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiophene ring) using Schrödinger .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanoemulsions .
  • Metabolic Stability : Replace labile ethylthio groups with trifluoromethyl to reduce CYP-mediated oxidation .
  • BBB Penetration : Calculate topological polar surface area (TPSA <90 Ų) and logD (1–3) using ChemAxon .

Data-Driven Example : Methyl analogs showed 2x higher plasma exposure in rodent models compared to ethyl derivatives due to slower esterase cleavage .

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